1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indole, thiadiazole, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling Step: The final step involves coupling the indole, thiadiazole, and pyrrolidine moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.
Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and acetazolamide share the thiadiazole ring and have similar pharmacological properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and nicotine share the pyrrolidine ring and exhibit similar biological effects.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of indole, thiadiazole, and pyrrolidine moieties, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H22FN5O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22FN5O2S/c1-11(2)19-24-25-20(29-19)23-18(28)13-7-17(27)26(10-13)6-5-12-9-22-16-4-3-14(21)8-15(12)16/h3-4,8-9,11,13,22H,5-7,10H2,1-2H3,(H,23,25,28) |
InChI Key |
PRAGYAMPPKQZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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